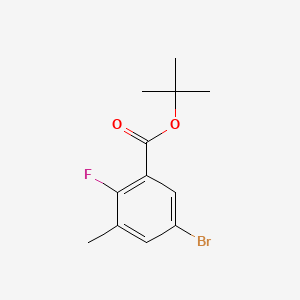
Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14BrFO2 and a molecular weight of 289.14 g/mol . It is a derivative of benzoic acid and is characterized by the presence of tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution:
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include tert-butyl 5-amino-2-fluoro-3-methylbenzoate or tert-butyl 5-thio-2-fluoro-3-methylbenzoate.
Electrophilic aromatic substitution: Products include tert-butyl 5-bromo-2-fluoro-3-methyl-4-nitrobenzoate.
Reduction: The major product is tert-butyl 5-bromo-2-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then interact with specific biological pathways . The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl 5-bromo-3-chloro-2-fluorobenzoate: Contains both chlorine and fluorine substituents.
Tert-butyl 5-bromo-2-fluoro-4-methylbenzoate: Similar structure but with a different position of the methyl group.
Uniqueness
Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The combination of bromo, fluoro, and methyl groups on the benzene ring provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C12H14BrFO2 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
FZPMWLLLWZJADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


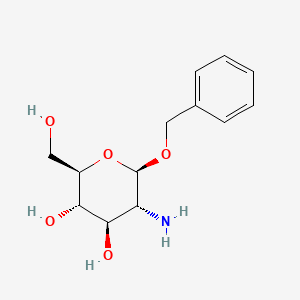

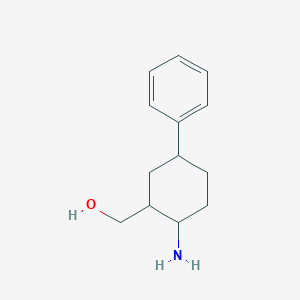
![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)
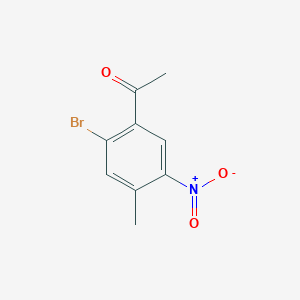
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744830.png)
![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)
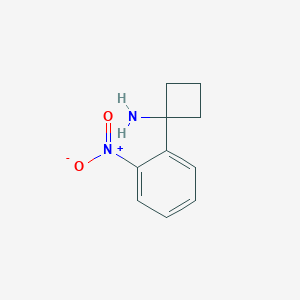
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744876.png)
